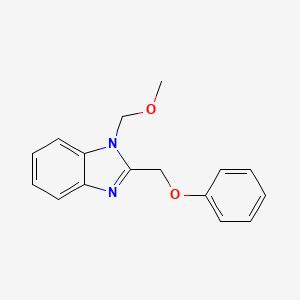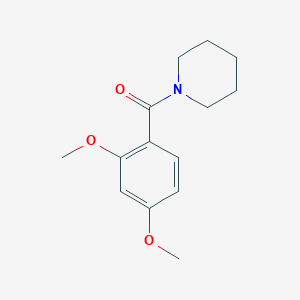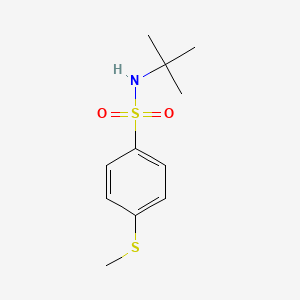![molecular formula C16H15NO3S B5833679 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)
2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole, also known as MBSB, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MBSB is a benzoxazole derivative that has a sulfonyl group and a methylphenyl group attached to it. This compound has shown promising results in various studies, and its potential applications are still being explored.
Mechanism of Action
The exact mechanism of action of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole is not fully understood. However, studies have suggested that 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has anti-inflammatory and anti-tumor properties. It has also been shown to have a protective effect on the liver and to improve glucose metabolism in diabetic mice. Additionally, 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has been used as a fluorescent probe for the detection of metal ions in biological systems.
Advantages and Limitations for Lab Experiments
2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, one limitation of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
Future Directions
There are several future directions for the research on 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole. One potential direction is the development of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is the use of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole and its effects on various biological systems.
Synthesis Methods
The synthesis of 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole involves the reaction of 2-aminobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phosphorus oxychloride to yield the final product.
Scientific Research Applications
2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has shown potential as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In materials science, 2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.
properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfonylethyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(18,19)11-10-16-17-14-4-2-3-5-15(14)20-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDCEPRLAAUPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5833613.png)

![N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5833629.png)


![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5833684.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)


![2-(4-tert-butylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5833694.png)